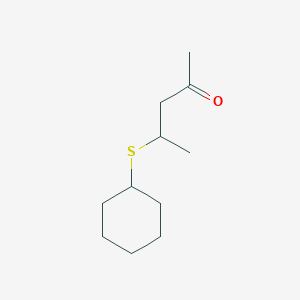

4-(Cyclohexylsulfanyl)pentan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclohexylsulfanylpentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20OS/c1-9(12)8-10(2)13-11-6-4-3-5-7-11/h10-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLMAXCOAEBGCOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C)SC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Cyclohexylsulfanyl Pentan 2 One

Retrosynthetic Analysis and Strategic Disconnections for the Thioether-Ketone Moiety

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com This process is achieved through imaginary bond-breaking operations called disconnections and functional group interconversions (FGIs). youtube.com

Key Bond Formations and Functional Group Interconversions

For 4-(cyclohexylsulfanyl)pentan-2-one, the most logical disconnection is the carbon-sulfur (C-S) bond, which simplifies the molecule into two key synthons: a cyclohexylthiol cation and a pentan-2-one enolate anion. The corresponding synthetic equivalents for these synthons are cyclohexanethiol (B74751) and a pentan-2-one derivative, respectively.

Another key functional group interconversion to consider is the reduction of the ketone to a secondary alcohol. This allows for alternative synthetic pathways and can be a crucial step in managing functional group compatibility during the synthesis. youtube.com

Convergent versus Linear Synthetic Strategies

A linear synthesis assembles the target molecule in a stepwise fashion, with each step building upon the previous one. In the context of this compound, a linear approach would involve synthesizing a pentan-2-one derivative and then introducing the cyclohexylthio group.

Precursor Synthesis and Elaboration

The successful synthesis of this compound hinges on the efficient preparation of its key precursors: pentan-2-one derivatives and cyclohexyl thiol building blocks.

Synthesis of Pentan-2-one Derivatives as Core Scaffolds

Pentan-2-one, also known as methyl propyl ketone (MPK), is a naturally occurring ketone found in sources like tobacco and as a metabolic product of Penicillium mold in blue cheese. wikipedia.org Several synthetic routes to pentan-2-one and its derivatives have been established.

One common method involves the oxidation of 2-pentanol. youtube.com Another approach is the hydration of 1-pentyne. More complex syntheses can start from readily available materials like ethanol (B145695). For instance, ethanol can be converted to 2-pentanone through a multi-step process involving the formation of acetaldehyde, followed by condensation and reaction with acetone. researchgate.net The acetoacetic ester synthesis provides another versatile route, where ethyl acetoacetate (B1235776) can be alkylated with an ethyl halide to form the carbon skeleton of 2-pentanone. youtube.com

The following table summarizes some common methods for the synthesis of pentan-2-one:

| Starting Material | Key Reagents/Conditions | Product | Reference(s) |

| 2-Pentanol | Oxidizing agent (e.g., chromic acid) | 2-Pentanone | youtube.com |

| 1-Pentyne | H2SO4, H2O, HgSO4 | 2-Pentanone | |

| Ethanol | K-Pd/MnOx-ZrO2-ZnO catalyst | 2-Pentanone | researchgate.net |

| Ethyl acetoacetate | 1. NaOEt, 2. Ethyl iodide, 3. H3O+, heat | 2-Pentanone | youtube.com |

| 1-Chlorobutane | 1. Mg, ether, 2. Acetaldehyde, 3. H3O+, 4. Oxidizing agent | 2-Pentanone | youtube.com |

Synthesis of Cyclohexyl Thiol Building Blocks

Cyclohexanethiol, also known as cyclohexyl mercaptan, is a key reagent for introducing the cyclohexylsulfanyl group. acgpubs.org It can be prepared through several methods.

Industrially, it is often produced by the hydrogenation of cyclohexanone (B45756) in the presence of hydrogen sulfide (B99878) over a metal sulfide catalyst. wikipedia.org Another common industrial method is the addition of hydrogen sulfide to cyclohexene. wikipedia.orgchembk.com Other laboratory-scale syntheses include the reaction of cyclohexyl halides with a sulfur nucleophile or the reduction of cyclohexylsulfonic acid derivatives. acgpubs.org

Here is a summary of synthetic methods for cyclohexanethiol:

| Starting Material | Key Reagents/Conditions | Product | Reference(s) |

| Cyclohexanone | H2S, H2, metal sulfide catalyst | Cyclohexanethiol | wikipedia.org |

| Cyclohexene | H2S, nickel sulfide catalyst | Cyclohexanethiol | wikipedia.orgchembk.com |

| Cyclohexyl Halide | Thiourea followed by hydrolysis | Cyclohexanethiol | acgpubs.org |

| Cyclohexanol | H2S, alumina (B75360) catalyst | Cyclohexanethiol | acgpubs.org |

Direct Thioetherification Approaches

With the precursors in hand, the final step is the formation of the C-S bond to yield this compound. Direct thioetherification methods provide a straightforward route to achieve this.

A common and effective method is the thia-Michael addition (conjugate addition) of cyclohexanethiol to an α,β-unsaturated ketone precursor, such as pent-3-en-2-one (B7821955). This reaction is typically catalyzed by a base. Recent research has explored the use of various catalysts to improve the efficiency and selectivity of this reaction. nih.gov

Another approach involves the reaction of a pentan-2-one enolate with a cyclohexylsulfenyl halide or a similar electrophilic sulfur species. The enolate can be generated by treating pentan-2-one with a suitable base.

Furthermore, direct coupling reactions between alcohols and thiols to form thioethers have been developed, which could potentially be applied to the synthesis of this compound from 4-hydroxypentan-2-one (B1618087) and cyclohexanethiol. acs.org

The choice of method will depend on factors such as the availability of starting materials, desired yield, and scalability of the reaction.

Nucleophilic Substitution Reactions with Halogenated Pentan-2-one Intermediates

A primary and well-established method for the synthesis of this compound involves the nucleophilic substitution reaction between a halogenated pentan-2-one and cyclohexanethiol or its corresponding thiolate. This reaction typically proceeds via an S\textsubscriptN2 mechanism, where the sulfur nucleophile attacks the carbon atom bearing the leaving group (a halogen), leading to the formation of the C-S bond and displacement of the halide ion. organic-chemistry.orgyoutube.com

The reactivity of the halogenated pentan-2-one follows the general trend for S\textsubscriptN2 reactions, with the rate decreasing from iodide to bromide to chloride, and fluoride (B91410) being largely unreactive. youtube.com The choice of solvent can influence the reaction rate, with polar aprotic solvents generally favoring the S\textsubscriptN2 pathway. The strength of the nucleophile is also a critical factor; using the more nucleophilic cyclohexanethiolate, formed by deprotonating cyclohexanethiol with a base, can significantly enhance the reaction rate. chadsprep.com

Table 1: Halogenated Pentan-2-one Intermediates for Nucleophilic Substitution

| Halogenated Pentan-2-one | Leaving Group | Relative Reactivity |

| 4-Iodopentan-2-one | I⁻ | Highest |

| 4-Bromopentan-2-one | Br⁻ | Intermediate |

| 4-Chloropentan-2-one | Cl⁻ | Lowest |

Addition Reactions to Unsaturated Ketone Precursors

An alternative approach to this compound involves the conjugate addition (Michael addition) of cyclohexanethiol to an unsaturated ketone precursor, such as pent-3-en-2-one. In this reaction, the thiol adds to the β-carbon of the α,β-unsaturated ketone, driven by the formation of a more stable enolate intermediate. Subsequent protonation of the enolate yields the desired thioether ketone.

This reaction can be catalyzed by either a base or an acid. A base will deprotonate the thiol to form the more nucleophilic thiolate, which then adds to the enone. An acid catalyst, on the other hand, will protonate the carbonyl oxygen of the enone, making the β-carbon more electrophilic and susceptible to attack by the neutral thiol. The selectivity of this addition is generally high, favoring the formation of the 1,4-adduct. researchgate.net

Catalytic Approaches in C-S Bond Formation

Catalytic methods offer powerful and efficient alternatives for the construction of C-S bonds, often with high selectivity and under milder conditions than traditional methods.

Transition-Metal-Catalyzed Cross-Coupling Strategies for Thioether Synthesis

While specific examples for the synthesis of this compound are not prevalent in the literature, general transition-metal-catalyzed cross-coupling reactions represent a viable synthetic strategy. These methods typically involve the coupling of a thiol with an organic halide or pseudohalide in the presence of a transition metal catalyst, such as palladium, copper, or nickel.

For the synthesis of the target molecule, this could involve the coupling of cyclohexanethiol with a 4-halopentan-2-one derivative. The catalytic cycle generally involves oxidative addition of the organic halide to the metal center, followed by reaction with the thiol (or thiolate), and finally reductive elimination to yield the thioether and regenerate the catalyst.

Organocatalytic Methods for Selective Thioetherification

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, and methods for the enantioselective thioetherification of various substrates have been developed. nih.govrsc.org In the context of this compound, an organocatalytic approach could potentially be employed to control the stereochemistry at the C4 position if a chiral product is desired. For instance, a chiral amine or phosphine (B1218219) catalyst could be used to facilitate the conjugate addition of cyclohexanethiol to pent-3-en-2-one, leading to an enantiomerically enriched product. nih.govresearchgate.net These reactions often proceed through the formation of a chiral iminium or enamine intermediate. nih.gov

Multicomponent Reactions (MCRs) Incorporating Pentan-2-one and Thiol Components

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. frontiersin.orgnih.gov

Nickel-Catalyzed Condensation Strategies

Nickel catalysis has been employed in a variety of cycloaddition and condensation reactions. nih.govnih.govchemrxiv.orgrsc.org A plausible, though not explicitly reported, multicomponent strategy for the synthesis of this compound could involve a nickel-catalyzed reaction between pentan-2-one, cyclohexanethiol, and a suitable coupling partner. For instance, a nickel catalyst could facilitate the dehydrogenation of pentan-2-one to form an enone in situ, which could then undergo a conjugate addition with cyclohexanethiol. rsc.org Alternatively, nickel-catalyzed cycloaddition reactions have been developed that could potentially be adapted for this synthesis. nih.govnih.govchemrxiv.org

Green Chemistry Principles in Synthetic Design

The synthesis of this compound, primarily achieved through the thia-Michael addition of cyclohexanethiol to an α,β-unsaturated ketone such as mesityl oxide or pent-3-en-2-one, can be significantly optimized by incorporating the principles of green chemistry. thegoodscentscompany.comresearchgate.netnih.gov These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. merckmillipore.comorgsyn.org

A key principle is Atom Economy , which seeks to maximize the incorporation of all materials from the reactants into the final product. merckmillipore.com The conjugate addition of a thiol to an enone is an inherently atom-economical reaction, as it involves the formation of a carbon-sulfur bond without the generation of stoichiometric byproducts. biosynth.com

Further adherence to green principles can be achieved through:

Catalysis: Employing catalysts instead of stoichiometric reagents reduces waste. For thia-Michael additions, various catalysts can be used, from simple bases to Lewis acids like ferric chloride, which can facilitate the reaction efficiently, often in short timeframes. thegoodscentscompany.com

Safer Solvents and Conditions: A significant green advancement is the reduction or elimination of volatile organic solvents. Research has demonstrated that the Michael addition of thiols to α,β-unsaturated carbonyl compounds can proceed effectively under solvent-free conditions or in environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). thegoodscentscompany.comnih.gov This not only reduces solvent waste but also simplifies purification processes.

Energy Efficiency: Designing synthetic methods to be conducted at ambient temperature and pressure minimizes energy requirements. merckmillipore.com Many modern protocols for thia-Michael additions, including catalyst-free approaches in water, can be performed at room temperature, thus reducing the energy footprint of the synthesis. biosynth.com

The table below illustrates how different synthetic conditions for the thia-Michael addition align with green chemistry principles.

| Green Principle | Conventional Method | Green Alternative | Benefit |

| Catalysis | Strong base (e.g., NaOEt) | Ferric chloride, Organocatalysts | Milder conditions, less waste, higher efficiency. |

| Solvents | Volatile Organic Solvents (e.g., Toluene, THF) | Water, PEG, Solvent-free | Reduced toxicity and environmental pollution, easier workup. |

| Energy | Heating/Reflux | Room Temperature Reaction | Lower energy consumption, reduced costs. |

Stereoselective Synthesis of Chiral Analogs of this compound

The structure of this compound contains a stereocenter at the C4 position. The synthesis of specific enantiomers (chiral analogs) of this compound is of significant interest and requires stereoselective methods.

Asymmetric Catalysis in Carbon-Sulfur Bond Formation

Asymmetric catalysis is a powerful strategy to synthesize enantiomerically enriched products by using a small amount of a chiral catalyst. In the context of synthesizing chiral this compound, a chiral catalyst would selectively facilitate the addition of cyclohexanethiol to one of the two enantiotopic faces of the α,β-unsaturated ketone.

Organocatalysis has emerged as a particularly effective approach for asymmetric sulfa-Michael additions. thegoodscentscompany.com Chiral amines, thioureas, or bifunctional catalysts containing both a basic (e.g., amine) and a hydrogen-bond donating (e.g., thiourea) moiety can activate both the thiol and the enone, guiding the reaction through a stereochemically defined transition state. This control leads to the preferential formation of one enantiomer over the other, often with high enantiomeric excess (ee).

The general mechanism involves the formation of a chiral complex that orients the reactants in a specific three-dimensional arrangement, lowering the activation energy for the formation of one stereoisomer.

The table below summarizes potential catalytic systems for this transformation.

| Catalyst Type | Example Catalyst | Expected Outcome |

| Chiral Amine | Proline derivatives | Enantioselective formation of the C-S bond. |

| Chiral Thiourea | Takemoto catalyst | High enantioselectivity through bifunctional activation. |

| Chiral Phase-Transfer | Cinchona alkaloid derivatives | Asymmetric addition under phase-transfer conditions. |

Diastereoselective Approaches Utilizing Chiral Auxiliaries

An alternative to asymmetric catalysis is the use of a chiral auxiliary. This classical method involves covalently attaching a chiral molecule (the auxiliary) to one of the reactants. The steric and electronic properties of the auxiliary then direct the subsequent bond formation to occur from a specific face, resulting in a diastereomerically enriched product. merckmillipore.com

For the synthesis of a chiral analog of this compound, a chiral auxiliary could be incorporated into the enone substrate. For example, a chiral alcohol could be used to form a chiral ester or acetal (B89532) if the substrate has a suitable functional group. The conjugate addition of cyclohexanethiol would then proceed diastereoselectively. Following the reaction, the chiral auxiliary is cleaved from the molecule to yield the desired enantiomerically enriched product.

While this method is often highly effective and predictable, it is less atom-economical than asymmetric catalysis because it requires additional steps for the attachment and removal of the auxiliary. merckmillipore.com

The following table outlines a hypothetical diastereoselective synthesis pathway.

| Step | Description | Purpose |

| 1. Attachment | Reacting the ketone precursor with a chiral auxiliary (e.g., a chiral amine to form a chiral imine/enamine). | Introduce a chiral directing group. |

| 2. Diastereoselective Reaction | Conjugate addition of cyclohexanethiol to the modified substrate. | The auxiliary blocks one face, forcing the thiol to add to the other, creating a specific diastereomer. |

| 3. Cleavage | Hydrolysis or other reaction to remove the chiral auxiliary. | Isolate the final enantiomerically enriched product. |

These stereoselective strategies are crucial for accessing specific chiral analogs of this compound, enabling further investigation into their unique properties and potential applications.

Mechanistic Investigations of Reactions Involving 4 Cyclohexylsulfanyl Pentan 2 One

Elucidation of Reaction Mechanisms for Synthetic Pathways

A thorough understanding of the reaction mechanism is fundamental to controlling reaction outcomes, improving yields, and minimizing byproducts. For a compound like 4-(cyclohexylsulfanyl)pentan-2-one, this would involve a detailed investigation of its formation and subsequent reactions.

To elucidate the mechanism of the synthesis of this compound, a detailed reaction progress analysis would be necessary. This can be achieved through various spectroscopic techniques that monitor the concentrations of reactants, intermediates, and products over time.

Spectroscopic Monitoring : Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy could be employed to track the disappearance of the starting materials (cyclohexanethiol and pent-3-en-2-one) and the appearance of the product. For instance, the disappearance of the vinyl protons in the ¹H NMR spectrum of pent-3-en-2-one (B7821955) would indicate the progress of the reaction.

Kinetic Isotope Effects : By replacing a specific hydrogen atom with its isotope, deuterium, at a position involved in a bond-breaking or bond-forming step, one can determine if that step is rate-determining. For the thia-Michael addition, deuterating the thiol (cyclohexane-d-thiol) could provide insights into the proton transfer steps of the reaction.

While no specific studies on this compound are available, the principles of reaction progress analysis are universally applicable.

The identification and characterization of reactive intermediates are key to confirming a proposed reaction mechanism. In the context of the synthesis of this compound, the primary intermediate would be the enolate formed after the nucleophilic attack of the thiolate.

While direct observation of such a transient species is challenging, its existence can be inferred through trapping experiments. For example, the reaction could be run in the presence of an electrophilic trapping agent that reacts specifically with the enolate intermediate, leading to a different product. The structure of this trapped product would provide evidence for the structure of the intermediate.

Reaction Kinetics and Thermodynamics

Quantitative analysis of reaction rates and the thermodynamic stability of different forms of the molecule provide deeper mechanistic insights.

Kinetic studies would involve measuring the rate of the reaction under various conditions (e.g., changing reactant concentrations, temperature). This data allows for the determination of the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation). nih.gov

The rate law would reveal the dependence of the reaction rate on the concentration of each reactant, providing clues about the molecularity of the rate-determining step. For a typical thia-Michael reaction, the rate is often dependent on the concentrations of both the thiol and the α,β-unsaturated ketone, as well as the catalyst if one is used. researchgate.net

Table 1: Hypothetical Rate Constants for the Formation of this compound

| Temperature (°C) | [Cyclohexanethiol] (mol/L) | [Pent-3-en-2-one] (mol/L) | Initial Rate (mol/L·s) | Calculated Rate Constant, k (L/mol·s) |

| 25 | 0.1 | 0.1 | 1.5 x 10⁻⁴ | 0.15 |

| 25 | 0.2 | 0.1 | 3.0 x 10⁻⁴ | 0.15 |

| 25 | 0.1 | 0.2 | 3.0 x 10⁻⁴ | 0.15 |

| 35 | 0.1 | 0.1 | 3.2 x 10⁻⁴ | 0.32 |

This table is illustrative and does not represent actual experimental data.

From temperature-dependent rate constants, the activation energy (Ea) can be calculated using the Arrhenius equation, providing information about the energy barrier of the reaction.

This compound can exist in different spatial arrangements (conformational isomers) and can also potentially exist in equilibrium with its enol tautomer.

Conformational Isomers : Due to the flexible cyclohexyl and pentanone chains, various conformations are possible. Computational chemistry methods, such as Density Functional Theory (DFT), could be used to calculate the relative energies of these conformers and determine the most stable arrangement.

Keto-Enol Tautomerism : Like other ketones, this compound can exist in equilibrium with its enol form. The position of this equilibrium is influenced by factors such as solvent polarity and the potential for intramolecular hydrogen bonding. researchgate.net Spectroscopic methods like NMR can be used to determine the ratio of the keto and enol forms at equilibrium. Generally, for simple ketones, the keto form is significantly more stable.

Table 2: Calculated Relative Stabilities of Hypothetical Tautomers of this compound

| Tautomer | Relative Energy (kcal/mol) |

| Keto form | 0 (most stable) |

| (Z)-Enol form | +8.5 |

| (E)-Enol form | +9.2 |

This table is based on general principles of keto-enol tautomerism and is for illustrative purposes only.

Catalytic Transformations and Mechanistic Insights

While the synthesis of this compound itself can be catalyzed (e.g., by a base), the compound can also serve as a substrate in further catalytic transformations. For instance, the ketone functionality could be a handle for various carbon-carbon bond-forming reactions, and the sulfide (B99878) group could be targeted for oxidation or other transformations.

Mechanistic studies of such catalytic reactions would again involve kinetic analysis, identification of catalyst resting states, and characterization of intermediates within the catalytic cycle. For example, if this compound were to undergo an asymmetric reduction of the ketone, mechanistic studies would focus on how the catalyst and substrate interact to control the stereochemical outcome.

After a comprehensive search of available scientific literature, no specific mechanistic investigations focusing on the chemical compound This compound were identified. The current body of published research does not appear to contain detailed studies on the role of catalyst-substrate interactions, the identification of catalytic cycles, or the determination of rate-determining steps for reactions directly involving this specific molecule.

While general principles of catalytic reactions, including those involving ketones and sulfur-containing compounds, are well-established, the specific application of these principles to this compound has not been documented in the accessible literature. Research in catalysis often focuses on substrates with broader synthetic applicability or those that exhibit unique reactivity, and it is possible that this compound has not yet been a focus of such detailed mechanistic studies.

Consequently, the generation of an article with the requested specific focus on the mechanistic investigations of reactions involving this compound is not possible at this time due to the absence of relevant research findings.

Computational Chemistry and Theoretical Modeling of 4 Cyclohexylsulfanyl Pentan 2 One

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. aps.org These methods, which are based on the principles of quantum mechanics, can be used to determine the three-dimensional structure, electron distribution, and other electronic characteristics of 4-(Cyclohexylsulfanyl)pentan-2-one.

The presence of a flexible cyclohexane (B81311) ring and a rotatable pentanone-sufanyl chain in this compound gives rise to a multitude of possible three-dimensional arrangements, known as conformations. Conformational analysis aims to identify the most stable of these arrangements, which correspond to energy minima on the potential energy surface of the molecule. unicamp.br

The cyclohexane ring can adopt several conformations, with the "chair" form typically being the most stable due to its minimization of angle and torsional strain. dalalinstitute.comyoutube.com The pentan-2-one side chain can also rotate around its single bonds, leading to various spatial orientations of the carbonyl group and the sulfur atom relative to the cyclohexane ring.

A systematic conformational search would be performed using molecular mechanics or semi-empirical methods, followed by geometry optimization of the located low-energy conformers using more accurate Density Functional Theory (DFT) or ab initio methods. nih.gov The results would allow for the determination of the global minimum energy conformation and the relative energies of other stable conformers.

Hypothetical Conformational Analysis Data for this compound

| Conformer | Description | Relative Energy (kcal/mol) |

| 1 | Chair (equatorial substituent), anti | 0.00 |

| 2 | Chair (equatorial substituent), gauche | 0.85 |

| 3 | Chair (axial substituent), anti | 2.50 |

| 4 | Twist-Boat (equatorial substituent) | 5.50 |

This table is for illustrative purposes only. Actual values would be determined by quantum chemical calculations.

The electron density distribution reveals how electrons are shared among the atoms in the molecule, providing insights into its polarity and reactive sites. nii.ac.jp Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. youtube.com

For this compound, the HOMO is likely to be localized on the sulfur atom due to its lone pairs of electrons, while the LUMO is expected to be centered on the carbonyl group's C=O π* antibonding orbital.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This table is for illustrative purposes only. Actual values would be determined by quantum chemical calculations.

Spectroscopic Property Prediction and Correlation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure and provide a more detailed understanding of its electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. researchgate.net These predictions are highly sensitive to the molecule's conformation. By performing a Boltzmann-weighted average of the predicted spectra for the most stable conformers, a theoretical spectrum can be generated that can be directly compared to experimental results. github.io

Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 208.5 |

| CH(S) | 55.2 |

| CH₂ (next to C=O) | 45.1 |

| CH₃ (ketone) | 30.8 |

| Cyclohexyl C1 | 42.3 |

| Cyclohexyl C2,6 | 33.5 |

| Cyclohexyl C3,5 | 26.1 |

| Cyclohexyl C4 | 25.9 |

This table is for illustrative purposes only. Actual values would be determined by quantum chemical calculations.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Computational frequency analysis can predict these vibrational frequencies and their corresponding intensities. researchgate.net These calculations are instrumental in assigning the absorption bands observed in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional modes.

A prominent feature in the predicted IR spectrum of this compound would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically expected in the range of 1700-1725 cm⁻¹. The C-S stretching vibration would appear at a lower frequency, generally in the 600-800 cm⁻¹ region.

Hypothetical Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C=O Stretch | 1715 | Strong |

| C-H Stretch (alkyl) | 2850-2960 | Medium-Strong |

| C-S Stretch | 720 | Medium |

| CH₂ Bend | 1450 | Medium |

This table is for illustrative purposes only. Actual values would be determined by quantum chemical calculations.

Reaction Mechanism Modeling using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method for investigating the mechanisms of chemical reactions. semanticscholar.org For this compound, DFT could be used to model a variety of reactions, such as nucleophilic addition to the carbonyl group or oxidation of the sulfide (B99878) group.

By mapping the potential energy surface of a reaction, DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. rsc.orgmdpi.com The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a critical factor in understanding the reaction's kinetics. researchgate.net This modeling can provide detailed insights into the step-by-step process of bond breaking and bond formation.

For example, the mechanism of the reduction of the ketone group by a reducing agent could be modeled. This would involve locating the transition state for the hydride attack on the carbonyl carbon and calculating the activation barrier for this process.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

No studies detailing the localization of transition states or Intrinsic Reaction Coordinate (IRC) analysis for reactions involving this compound have been found. This type of analysis is crucial for understanding reaction mechanisms, but it has not been applied to this compound in available literature.

Activation Energy and Reaction Energy Profile Determination

There is no available data on the activation energies or reaction energy profiles associated with this compound. Such data would provide insight into the kinetics and thermodynamics of its potential chemical transformations.

Molecular Dynamics Simulations

Conformational Dynamics in Solution and Different Environments

No molecular dynamics simulations have been reported for this compound. Consequently, there is no information regarding its conformational dynamics in solution or how its structure might change in different chemical environments.

Intermolecular Interactions and Self-Assembly Propensities

The intermolecular interactions and potential for self-assembly of this compound have not been investigated through computational methods. Understanding these interactions is key to predicting the macroscopic properties of the substance.

No Publicly Available Research Found for "this compound"

Despite a comprehensive search of scientific databases and publicly available literature, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies concerning the chemical compound this compound have been identified. The absence of published research on this particular molecule prevents the creation of a detailed scientific article as requested.

The inquiry sought an in-depth analysis of this compound, focusing on the design of its analogs through systematic structural modifications and the development of QSAR models to predict its chemical reactivity. This would have included a detailed examination of substituent effects on the cyclohexyl moiety, modifications to the pentan-2-one backbone, and bioisosteric replacements of the thioether linkage. Furthermore, the request specified the inclusion of data on the derivation of physicochemical descriptors and the formulation of predictive models for its structure-dependent chemical reactivity.

However, the current body of scientific literature does not appear to contain this level of specific investigation into this compound. While general principles of SAR and QSAR are well-established, their application to this specific compound has not been documented in accessible research. The compound is listed in chemical supplier catalogs, confirming its existence, but no associated research into its structure-activity relationships or molecular interactions has been published.

Therefore, without any foundational research data, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structure and content. The creation of such an article would require speculative information, which would not meet the standards of a professional and authoritative scientific summary. Should research on this compound be published in the future, a comprehensive article could then be compiled.

Structure Activity Relationship Sar Studies and Molecular Interactions Excluding Human/clinical Focus

Ligand Design and Coordination Chemistry

The design of ligands is a cornerstone of modern coordination chemistry, influencing the properties and reactivity of the resulting metal complexes. A ligand's structure dictates the coordination geometry, electronic properties, and stability of the metal center.

Investigation of 4-(Cyclohexylsulfanyl)pentan-2-one as a Potential Ligand

The molecular structure of this compound features two potential donor sites for metal coordination: the oxygen atom of the carbonyl group (a hard donor) and the sulfur atom of the thioether group (a soft donor). This bidentate, hard-soft donor character makes it an interesting candidate for coordination to a variety of metal ions. The cyclohexyl group introduces steric bulk, which can influence the number of ligands that can coordinate to a metal center and can also affect the solubility of the resulting complexes.

The presence of both a hard and a soft donor atom allows for potential ambidentate coordination, where the ligand can bind to a metal center through either the oxygen or the sulfur, or it can act as a bridging ligand, coordinating to two different metal centers simultaneously. The flexibility of the pentan-2-one backbone would allow the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions.

Complexation with Metal Centers and Structural Characterization of Metal-Organic Frameworks

The formation of metal-organic frameworks (MOFs) involves the self-assembly of metal ions or clusters with organic ligands to form extended, crystalline, porous structures. nih.govnih.gov The suitability of a ligand for MOF construction depends on its ability to bridge between metal centers in a predictable and rigid manner to form a stable, porous network.

Theoretically, this compound could be used as a linker in the synthesis of MOFs. The thioether and carbonyl groups could coordinate to metal centers, and if the ligand adopts a bridging coordination mode, it could lead to the formation of a 1D, 2D, or 3D framework. The bulky cyclohexyl group would likely influence the packing of the framework and the size and shape of the resulting pores.

The characterization of such hypothetical MOFs would involve techniques such as single-crystal X-ray diffraction to determine the precise three-dimensional structure, powder X-ray diffraction to assess the phase purity of the bulk material, and thermogravimetric analysis to evaluate the thermal stability of the framework.

Catalytic Performance of Metal Complexes Bearing this compound Derivatives

Metal complexes are widely used as catalysts in a vast array of chemical transformations. nih.govmdpi.com The catalytic activity of a metal complex is highly dependent on the nature of the metal center and the coordinating ligands. The ligands can influence the catalyst's activity, selectivity, and stability.

Metal complexes of this compound could potentially exhibit catalytic activity in various reactions. For instance, complexes with late transition metals such as palladium or platinum could be investigated for their efficacy in cross-coupling reactions. The electronic properties of the ligand, influenced by the electron-donating thioether and the electron-withdrawing carbonyl group, could modulate the reactivity of the metal center.

The steric bulk of the cyclohexyl group could play a crucial role in controlling the selectivity of the catalytic reaction, for example, by influencing the regioselectivity or stereoselectivity of a transformation. The performance of such catalysts would be evaluated by measuring reaction rates, product yields, and turnover numbers.

Environmental Fate and Degradation Pathways of 4 Cyclohexylsulfanyl Pentan 2 One

Abiotic Degradation Mechanisms

Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 4-(Cyclohexylsulfanyl)pentan-2-one, these processes would primarily involve reactions with sunlight (photochemical transformation), water (hydrolysis), and atmospheric oxidants.

Photochemical Transformation Pathways

The photochemical degradation of this compound is anticipated to be influenced by its constituent functional groups. The ketone group can absorb ultraviolet (UV) radiation, leading to its excitation and subsequent reactions. Organosulfur compounds, particularly sulfides, are also known to undergo photolytic reactions. mdpi.comrsc.org

One potential pathway is the cleavage of the carbon-sulfur bond upon absorption of UV light. rsc.orgacs.org This could lead to the formation of a cyclohexylthiyl radical and a pentan-2-one radical. These highly reactive radical species would then undergo further reactions with other molecules in the environment.

Another possibility is the photooxidation of the sulfide (B99878) group. In the presence of photosensitizers and UV light, the sulfide can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. mdpi.comresearchgate.net Aromatic sulfoxides and sulfones have shown significant photochemical stability in some cases. mdpi.com

Table 1: Potential Photochemical Transformation Products of this compound

| Precursor Compound | Potential Transformation Product(s) | Reaction Type |

| This compound | Cyclohexanethiol (B74751), Pentan-2-one | C-S Bond Cleavage |

| This compound | 4-(Cyclohexylsulfinyl)pentan-2-one | Photooxidation |

| 4-(Cyclohexylsulfinyl)pentan-2-one | 4-(Cyclohexylsulfonyl)pentan-2-one | Photooxidation |

Hydrolytic Stability and Products

Hydrolysis is the cleavage of chemical bonds by the addition of water. Thioethers (sulfides) are generally considered to be hydrolytically stable under typical environmental pH and temperature conditions. stackexchange.commasterorganicchemistry.com The carbon-sulfur bond in this compound is not expected to readily hydrolyze. However, under extreme pH conditions or in the presence of certain catalysts, slow hydrolysis might occur, though this is generally not a significant environmental degradation pathway for simple thioethers. stackexchange.com Thioesters, which are structurally different, are more susceptible to hydrolysis. fiveable.mewikipedia.orglibretexts.org

Oxidation Pathways (e.g., Peroxidation, Radical Reactions)

In the atmosphere and in aquatic environments, this compound can be oxidized by various reactive species, such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO₃•), and ozone (O₃). The sulfide moiety is particularly susceptible to oxidation.

Oxidation of the sulfur atom is a primary abiotic degradation pathway for alkyl sulfides. researchgate.netacs.orgnih.gov This process typically leads to the formation of the corresponding sulfoxide and, with further oxidation, the sulfone. researchgate.netfrontiersin.org These reactions can be initiated by various oxidants present in the environment. For instance, hydrogen peroxide can oxidize sulfides to sulfoxides and sulfones. researchgate.netnih.gov The sulfate (B86663) radical (SO₄•⁻) is also a potent oxidant of organosulfur compounds in the aqueous phase. acs.org

The ketone functional group can also undergo oxidation, although it is generally less reactive than the sulfide group. Strong oxidants could potentially lead to the cleavage of the carbon chain.

Table 2: Potential Abiotic Oxidation Products of this compound

| Precursor Compound | Oxidant | Potential Transformation Product(s) |

| This compound | •OH, O₃, H₂O₂ | 4-(Cyclohexylsulfinyl)pentan-2-one |

| 4-(Cyclohexylsulfinyl)pentan-2-one | •OH, O₃, H₂O₂ | 4-(Cyclohexylsulfonyl)pentan-2-one |

| This compound | Strong Oxidants | Cyclohexanesulfonic acid, smaller carboxylic acids |

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation is the breakdown of organic matter by microorganisms. It is a crucial process in the removal of chemical compounds from the environment. The structure of this compound suggests that it would be susceptible to microbial degradation.

Microbial Degradation Pathways and Metabolites

Microorganisms, particularly bacteria and fungi, are known to degrade a wide variety of organosulfur compounds and ketones. nih.govnih.govtandfonline.comresearchgate.net For this compound, microbial degradation could be initiated at either the sulfide linkage or the ketone group.

Bacteria capable of utilizing organosulfur compounds often possess specific enzymatic machinery to cleave carbon-sulfur bonds. tandfonline.com One common pathway for the degradation of compounds like dibenzothiophene (B1670422) (DBT), a model organosulfur compound, is the "4S" pathway, which specifically targets the C-S bond without degrading the carbon skeleton. tandfonline.com A similar enzymatic attack on the C-S bond of this compound would lead to the formation of cyclohexanethiol and pentan-2-one, or related oxidized products. These intermediates would then be further metabolized by the microorganisms.

The ketone group can also be a point of microbial attack. Ketones can be reduced to the corresponding secondary alcohols or undergo carboxylation, which incorporates CO₂ into the molecule, facilitating its entry into central metabolic pathways. nih.govresearchgate.net For example, some fungi can reduce ketones like raspberry ketone to the corresponding alcohol. acs.orgacs.org

Table 3: Potential Microbial Degradation Metabolites of this compound

| Initial Compound | Potential Intermediate Metabolite(s) | Potential Further Degradation Products |

| This compound | 4-(Cyclohexylsulfanyl)pentan-2-ol | Cyclohexanethiol, Pentanoic acid derivatives |

| This compound | Cyclohexanethiol, Pentan-2-one | Cyclohexanol, Acetate, Propionate |

| This compound | 4-(Cyclohexylsulfinyl)pentan-2-one | Further oxidized sulfur compounds |

Enzymatic Biotransformations (e.g., Oxidoreductases, Lyases)

Specific enzymes are responsible for the biotransformation of compounds like this compound.

Oxidoreductases are a class of enzymes that catalyze oxidation-reduction reactions. In the context of this compound degradation, oxidoreductases would be involved in the oxidation of the sulfide to a sulfoxide and sulfone. Sulfide:quinone oxidoreductase (SQOR) is an example of an enzyme that catalyzes the oxidation of sulfide. nih.govacs.orgnih.govwikipedia.orgwikipedia.org Ketone reductases could catalyze the reduction of the pentan-2-one group to a secondary alcohol.

Lyases are enzymes that catalyze the breaking of various chemical bonds by means other than hydrolysis and oxidation. Carbon-sulfur lyases are particularly relevant for the degradation of this compound. nih.gov These enzymes can cleave the C-S bond, releasing the sulfur-containing moiety from the carbon skeleton. nih.govnih.gov For instance, some bacteria possess β-C-S lyases that are involved in the metabolism of cysteine S-conjugates, producing volatile sulfur compounds. nih.gov An analogous enzymatic activity could cleave the C-S bond in this compound.

Table 4: Key Enzyme Classes in the Biotransformation of this compound and their Functions

| Enzyme Class | Specific Example(s) | Potential Role in Degradation |

| Oxidoreductases | Sulfide:quinone oxidoreductase, Ketone reductase | Oxidation of the sulfide group; Reduction of the ketone group |

| Lyases | Carbon-sulfur lyase | Cleavage of the carbon-sulfur bond |

Role of Specific Microbial Consortia in Environmental Turnover

No studies have been identified that investigate the microbial degradation of this compound. Generally, the biodegradation of organosulfur compounds can be challenging, though some microorganisms are known to metabolize them. nih.gov Research into the microbial degradation of thioethers, a class of compounds to which this compound belongs, indicates that bacteria can cleave the carbon-sulfur bond. nih.gov The process often involves oxidation of the sulfur atom. masterorganicchemistry.com A microbial consortium capable of degrading this specific compound would likely involve bacteria with monooxygenase or dioxygenase enzymes that can attack the sulfide linkage, as well as organisms capable of breaking down the resulting ketone and cyclohexane (B81311) fragments. nih.gov

Fate in Environmental Compartments

Specific data on the environmental distribution of this compound is not available. The following subsections are based on the general behavior of compounds with similar functional groups.

Sorption to Environmental Matrices (e.g., Soil, Sediments)

The sorption of an organic compound to soil and sediment is influenced by its physicochemical properties, such as its octanol-water partition coefficient (Kow) and water solubility, as well as the organic matter content and clay composition of the environmental matrix. ornl.gov Compounds with lower water solubility and higher Kow values tend to sorb more strongly to soil and sediments. For this compound, the presence of the nonpolar cyclohexyl and pentyl groups would suggest a tendency for sorption to organic matter in soil and sediment, reducing its mobility in the environment. However, without experimental data, the extent of this sorption cannot be quantified.

Volatilization and Atmospheric Transport

The potential for volatilization is governed by a compound's vapor pressure and Henry's Law constant. No experimental values for these properties for this compound were found. Organosulfur compounds can be volatile and contribute to atmospheric processes. copernicus.org However, the relatively high molecular weight of this compound (200.34 g/mol ) may suggest a lower vapor pressure compared to smaller organosulfur molecules. bldpharm.com If volatilized, its fate in the atmosphere would be determined by reactions with photochemically generated radicals, such as the hydroxyl radical.

Aquatic Phase Distribution and Transformation

In the aquatic environment, the distribution of this compound would be influenced by its water solubility and sorption tendencies. Its transformation would likely be driven by microbial degradation and potentially photolysis in sunlit surface waters. Hydrolysis of the thioether bond is also a possibility, though typically slow for this class of compounds under neutral pH conditions. The presence of organosulfur compounds in aquatic systems can lead to the formation of various degradation products, including organosulfates. acs.org

Development of Sustainable Synthesis and Degradation Strategies

While no specific green synthesis routes for this compound have been published, the principles of green chemistry can be applied to its lifecycle.

Green Chemistry Principles in Compound Lifecycle Management

The application of green chemistry to the synthesis of sulfur-containing compounds aims to reduce the use of hazardous reagents and solvents and improve atom economy. researchgate.netrsc.orgresearchgate.net This can include the use of catalytic methods, safer solvents like water or deep eutectic solvents, and starting materials from renewable sources. rsc.org For the degradation of this compound, sustainable strategies would focus on enhancing natural attenuation processes, such as bioremediation by specific microbial consortia. nih.gov Enzymatic degradation is another green approach, where isolated enzymes could be used to transform the compound into less harmful substances under mild conditions. researchgate.net

Data Tables

Due to the absence of specific research on this compound, no data tables with experimental values can be generated.

Advanced Spectroscopic Characterization Methodologies Excluding Basic Identification Data

X-ray Crystallography of Derivatives and Co-crystals

Determination of Solid-State Molecular Conformation

The precise arrangement of atoms in the crystalline state, or the solid-state molecular conformation, is definitively determined by single-crystal X-ray diffraction. For a molecule like 4-(Cyclohexylsulfanyl)pentan-2-one, which possesses considerable conformational flexibility in its cyclohexyl and pentanone moieties, understanding its preferred solid-state geometry is crucial.

Table 1: Predicted Torsion Angles in the Solid-State Conformation of this compound

| Atoms Involved | Predicted Torsion Angle (°) | Rationale |

|---|---|---|

| C(keto)-C-C-S | ~180 (anti-periplanar) | Minimization of steric strain |

| C-C-S-C(cyclohexyl) | ~ +/- 60 or 180 | Dependent on crystal packing forces |

Note: These are predicted values based on common structural motifs in similar organic molecules.

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

In the absence of strong hydrogen bond donors like hydroxyl or amine groups, the intermolecular packing of this compound in the solid state is governed by weaker interactions. These include van der Waals forces and potentially weak C-H···O hydrogen bonds.

The carbonyl oxygen of the pentan-2-one moiety is a potential hydrogen bond acceptor. In the crystal lattice, it is plausible that hydrogen atoms from the cyclohexyl rings or the pentanone chain of neighboring molecules could form weak C-H···O interactions. These interactions, although individually weak, can collectively play a significant role in stabilizing the crystal structure. The packing efficiency will also be influenced by the shape of the molecule, with the bulky cyclohexyl groups likely dictating a packing arrangement that maximizes space-filling.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism)

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for investigating the stereochemistry of chiral molecules. While this compound itself is achiral, the introduction of a chiral center, for instance by substitution on the pentanone chain, would make it amenable to ECD analysis.

Assignment of Absolute Configuration for Chiral Analogs

For a chiral analog of this compound, ECD spectroscopy in tandem with quantum chemical calculations can be used to unambiguously determine its absolute configuration. The process involves measuring the experimental ECD spectrum and comparing it to the theoretically calculated spectra for both possible enantiomers (R and S).

The chromophore in this case is the carbonyl group of the pentan-2-one. The n → π* electronic transition of the carbonyl group is sensitive to the stereochemical environment, giving rise to a characteristic Cotton effect in the ECD spectrum. The sign and intensity of this Cotton effect are dictated by the spatial arrangement of the substituents around the chiral center.

For example, if a methyl group were introduced at the C3 position, creating a chiral center, the resulting (R)- and (S)-3-methyl-4-(cyclohexylsulfanyl)pentan-2-one would be expected to show mirror-image ECD spectra. Theoretical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), would be employed to predict the ECD spectra of both enantiomers. A match between the experimental spectrum and one of the calculated spectra would allow for the assignment of the absolute configuration. This combined experimental and theoretical approach has been successfully applied to determine the absolute configuration of various chiral ketones and sulfoxides researchgate.netmdpi.com.

Conformational Analysis in Solution

In solution, flexible molecules like chiral analogs of this compound exist as a dynamic equilibrium of multiple conformers. ECD spectroscopy is highly sensitive to these conformational changes, as the observed spectrum is a Boltzmann-weighted average of the spectra of all contributing conformers.

By comparing the experimental ECD spectrum with the calculated spectra of various possible low-energy conformers, it is possible to gain insight into the predominant conformations in solution. For a chiral analog of this compound, the rotational freedom around the C-C and C-S single bonds would lead to a variety of possible spatial arrangements.

Molecular mechanics and DFT calculations can be used to identify the stable conformers and their relative energies. The ECD spectrum for each conformer can then be calculated. By fitting the weighted sum of the calculated spectra to the experimental spectrum, the relative populations of the conformers in solution can be estimated. This provides a detailed picture of the conformational landscape of the molecule in the solution phase.

Table 2: Hypothetical ECD Data for a Chiral Analog of this compound

| Conformer | Relative Energy (kcal/mol) | Calculated λmax (nm) | Calculated Δε (L·mol⁻¹·cm⁻¹) | Boltzmann Population (%) at 298 K |

|---|---|---|---|---|

| (R)-Isomer | ||||

| Conformer 1 | 0.00 | 295 | +2.1 | 65 |

| Conformer 2 | 0.50 | 305 | -0.8 | 25 |

| Conformer 3 | 1.20 | 290 | +0.5 | 10 |

| (S)-Isomer | ||||

| Conformer 1 | 0.00 | 295 | -2.1 | 65 |

| Conformer 2 | 0.50 | 305 | +0.8 | 25 |

Note: This table presents hypothetical data to illustrate the principles of conformational analysis using ECD and is not based on experimental measurements for an actual chiral analog.

Conclusion and Future Research Directions

Synthesis of Structurally Diverse Derivatives for Mechanistic Probes

The synthesis of a variety of derivatives of 4-(Cyclohexylsulfanyl)pentan-2-one with different substituents on the cyclohexyl ring or the pentanone backbone could provide valuable insights into the structure-activity relationships of β-keto sulfides. These derivatives could be used as probes to study reaction mechanisms and stereoselectivity.

Advanced Computational Studies on Reaction Selectivity

Computational studies, such as those performed for other Michael additions, could be employed to understand the factors governing the selectivity of reactions involving this compound. researchgate.netnih.govnih.gov This could aid in the rational design of catalysts and reaction conditions for stereoselective transformations.

Exploration of Novel Catalytic Applications

β-Keto sulfides and their oxidized derivatives, sulfoxides and sulfones, are known to have applications in catalysis. acs.org Future research could explore the potential of this compound and its derivatives as ligands for metal catalysts or as organocatalysts in various organic transformations.

Deeper Insights into Environmental Biodegradation Pathways

Organosulfur compounds are present in the environment, and understanding their biodegradation is of significant interest. nih.gov Studies on the microbial degradation of this compound could provide valuable information on the environmental fate of this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.